molecular formula C15H19N7O3 B2839893 1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034598-99-5

1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No.: B2839893
CAS No.: 2034598-99-5
M. Wt: 345.363
InChI Key: UCRZNEJCBGLCQP-UHFFFAOYSA-N
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Description

  • The oxadiazole ring is formed by reacting the triazolopyridine intermediate with a carboxylic acid derivative and an appropriate dehydrating agent like phosphorus oxychloride.
  • Attachment of the Methoxypropyl Group:

    • The methoxypropyl group is introduced via an alkylation reaction using 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.
  • Formation of the Urea Linkage:

    • The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage, completing the synthesis of the target compound.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea typically involves multiple steps:

    • Formation of the Triazolopyridine Core:

      • Starting with a suitable pyridine derivative, the triazole ring is introduced through a cyclization reaction with hydrazine and an appropriate nitrile.
      • Reaction conditions often include heating in the presence of a catalyst such as copper sulfate.

    Chemical Reactions Analysis

    Types of Reactions: 1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

      Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

      Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced derivatives.

      Substitution: The triazolopyridine moiety can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

    Common Reagents and Conditions:

      Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

      Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

      Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Major Products:

    • Oxidation products include aldehydes and carboxylic acids.
    • Reduction products include amines and alcohols.
    • Substitution products vary depending on the nucleophile used.

    Scientific Research Applications

    1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

      Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

    Mechanism of Action

    The mechanism of action of 1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is not fully understood but is believed to involve:

      Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

      Pathways Involved: The compound may interact with signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Comparison with Similar Compounds

      1-(3-Methoxypropyl)-3-(pyridin-3-ylmethyl)urea: Lacks the triazole and oxadiazole rings, making it less complex.

      1-(3-Methoxypropyl)-3-((7-(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea: Similar structure but without the methyl group on the oxadiazole ring.

    Uniqueness: 1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is unique due to the presence of both the triazolopyridine and oxadiazole rings, which confer distinct chemical and biological properties

    Properties

    IUPAC Name

    1-(3-methoxypropyl)-3-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H19N7O3/c1-10-18-14(25-21-10)11-4-6-22-12(8-11)19-20-13(22)9-17-15(23)16-5-3-7-24-2/h4,6,8H,3,5,7,9H2,1-2H3,(H2,16,17,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UCRZNEJCBGLCQP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)NCCCOC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H19N7O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    345.36 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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